molecular formula C20H17FN4O3 B11146156 N-[2-(5-fluoro-1H-indol-1-yl)ethyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[2-(5-fluoro-1H-indol-1-yl)ethyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B11146156
M. Wt: 380.4 g/mol
InChI Key: LDYPLBOBWHNSDF-UHFFFAOYSA-N
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Description

N-[2-(5-FLUORO-1H-INDOL-1-YL)ETHYL]-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE is a complex organic compound that features a combination of indole, furan, and pyridazine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-FLUORO-1H-INDOL-1-YL)ETHYL]-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-FLUORO-1H-INDOL-1-YL)ETHYL]-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

N-[2-(5-FLUORO-1H-INDOL-1-YL)ETHYL]-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-FLUORO-1H-INDOL-1-YL)ETHYL]-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme Notum, which plays a role in the Wnt signaling pathway. By inhibiting Notum, the compound can upregulate Wnt signaling, which may have therapeutic benefits in neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-FLUORO-1H-INDOL-1-YL)ETHYL]-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE is unique due to its combination of indole, furan, and pyridazine moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and pathways, making it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C20H17FN4O3

Molecular Weight

380.4 g/mol

IUPAC Name

N-[2-(5-fluoroindol-1-yl)ethyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C20H17FN4O3/c21-15-3-5-17-14(12-15)7-9-24(17)10-8-22-19(26)13-25-20(27)6-4-16(23-25)18-2-1-11-28-18/h1-7,9,11-12H,8,10,13H2,(H,22,26)

InChI Key

LDYPLBOBWHNSDF-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCN3C=CC4=C3C=CC(=C4)F

Origin of Product

United States

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